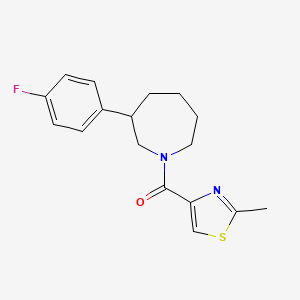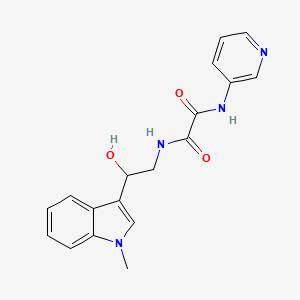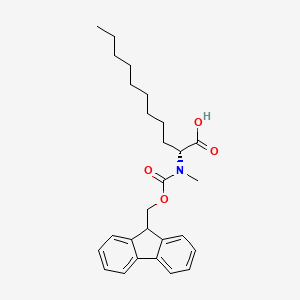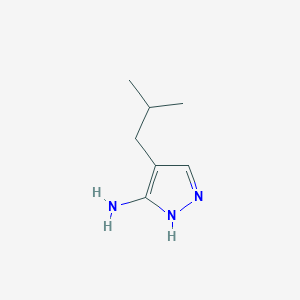
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is likely to be an organic compound given its structure. It contains a benzamide moiety, a naphthyridine moiety, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the naphthyridine and benzamide rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Applications
Synthesis and Anticancer Evaluation
One study focused on synthesizing derivatives related to this compound and evaluating their anticancer properties. They found certain derivatives to be active against breast cancer cell lines (Salahuddin et al., 2014).
Anticancer Activity of Naphthoquinone Derivatives
Another research explored 1,4‐Naphthoquinone derivatives, noting their potential as pharmaceutically active agents against various cancer types, including breast cancer (Ravichandiran et al., 2019).
Chemical Synthesis and Characterization
Enantioselective Synthesis
A study on the enantioselective synthesis of derivatives from (S)-methylpyroglutamate mentioned a related compound, focusing on the production of specific stereochemical configurations (Calvez, Chiaroni & Langlois, 1998).
Synthesis and Characterization of Derivatives
Research on the synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which include phenyl, chlorophenyl, and methoxyphenyl groups, provided insights into the structural and chemical properties of these compounds (Özer et al., 2009).
Other Applications
Neuroleptic Activity
A study on the synthesis and evaluation of benzamides for neuroleptic activity mentioned compounds structurally related to 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide, highlighting their potential as neuroleptics (Iwanami et al., 1981).
Serotonin Receptor Studies
Research involving 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecule structurally related to our compound of interest, investigated its role as a serotonin 1A receptor imaging probe in Alzheimer's disease patients (Kepe et al., 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-19-10-9-16(23)13-18(19)22(27)26-21-17(14-6-3-2-4-7-14)12-15-8-5-11-24-20(15)25-21/h2-13H,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOUFQAWNXCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)




![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)
![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

